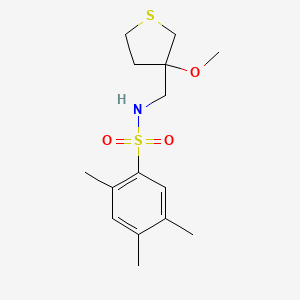

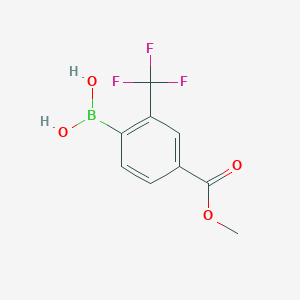

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base. For instance, paper describes the synthesis of a series of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. Similarly, paper outlines the synthesis of benzenesulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. These methods could potentially be adapted for the synthesis of the compound , using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry. For example, paper used a combination of NMR and X-ray diffraction to determine the structures of synthesized compounds. Paper also employed DFT calculations to predict the molecular geometry and vibrational wavenumbers, which were then compared with experimental data. These techniques would be applicable to analyze the molecular structure of "N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide".

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. Paper discusses the use of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent for different substrates, indicating that sulfonamides can be chemically modified through halogenation. Paper describes an aminohalogenation reaction to synthesize a novel sulfonamide compound. These reactions could provide insights into the reactivity of the compound and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, can significantly impact their pharmacological potential. Paper highlights the poor water solubility of a sulfonamide derivative, which necessitated formulation development for in vivo studies. The solubility and other physicochemical properties of "N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide" would need to be determined to assess its suitability as a therapeutic agent.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized novel compounds and their derivatives for various applications. For instance, Kantekin et al. (2015) detailed the synthesis, structural characterizations, and electrochemical and spectroelectrochemical properties of novel peripherally octa-substituted metallophthalocyanines, showcasing the complex's potential in electrochemical applications. The compounds exhibit unique redox behaviors, indicative of their potential in creating electrochemically active materials for various applications (Kantekin et al., 2015).

Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine complexes with high singlet oxygen quantum yields, substituted with benzenesulfonamide derivative groups. These complexes show remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitory Activity and Therapeutic Applications

A series of novel compounds have been synthesized and evaluated for their anti-HIV, antifungal, and anticancer activities. Zareef et al. (2007) prepared novel benzensulfonamides with significant in vitro anti-HIV and antifungal activities, indicating the therapeutic potential of these compounds in treating infectious diseases (Zareef et al., 2007).

Computational Studies

Computational studies have been conducted to understand the interaction and inhibition efficiencies of sulfonamide derivatives. Murthy et al. (2018) conducted a comprehensive computational study on a newly synthesized sulfonamide molecule, revealing insights into its structure and potential interactions with proteins, highlighting the importance of computational methods in drug discovery (Murthy et al., 2018).

Enzyme Inhibitory Kinetics

Abbasi et al. (2018) synthesized a new series of sulfonamides and evaluated their effects on acetylcholinesterase and DPPH, discovering compounds with significant inhibitory activity. These findings demonstrate the potential of sulfonamide derivatives as therapeutic agents for Alzheimer’s disease, showcasing the role of these compounds in developing treatments for neurodegenerative diseases (Abbasi et al., 2018).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action.

properties

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S2/c1-11-7-13(3)14(8-12(11)2)21(17,18)16-9-15(19-4)5-6-20-10-15/h7-8,16H,5-6,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQASTAXRJURPGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCSC2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,4,5-trimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3011366.png)

amine](/img/structure/B3011367.png)

![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3011376.png)

![N-(4-methoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3011380.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011381.png)

![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011382.png)

![2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011386.png)